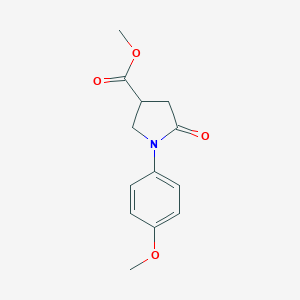
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxylate ester and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrrolidine derivative under acidic or basic conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form the desired carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yields and purity of the final product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 4-Methoxyamphetamine
- 5-(4-Methoxyphenyl)-1H-indole
Uniqueness
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications in research and industry .
Propriétés
IUPAC Name |
methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-5-3-10(4-6-11)14-8-9(7-12(14)15)13(16)18-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMKQFUWQHLIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)
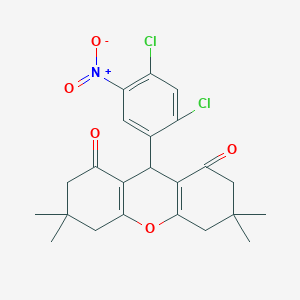
![3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B387269.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-[(5-bromo-2-thienyl)methylene]propanohydrazide](/img/structure/B387270.png)
![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)
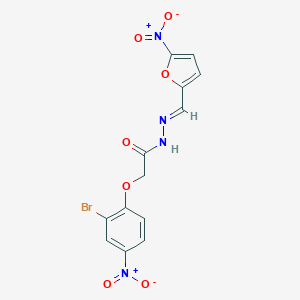
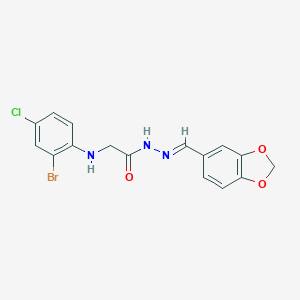
![methyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-4-methylpentanoate](/img/structure/B387277.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
![N-(4-{[2-(4-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B387282.png)
![1-{7-acetyl-9-[4-(octyloxy)benzylidene]-9H-fluoren-2-yl}ethanone](/img/structure/B387283.png)
![N-[1-({2-[(6-methoxy-2-naphthyl)methylene]hydrazino}carbonyl)-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387285.png)
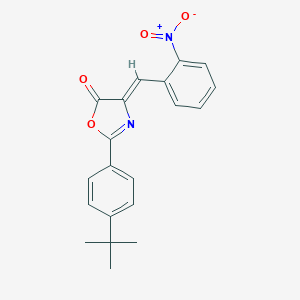
![N-[2-(2-benzylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B387290.png)
